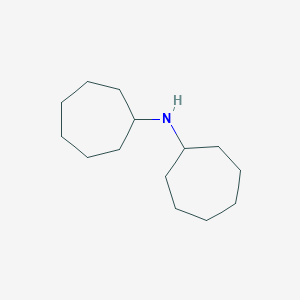

Dicycloheptylamine

Description

Historical Context of Dicycloheptylamine within Amine Chemistry Research

The study of amines is a cornerstone of organic chemistry, with early research focusing on their synthesis, fundamental properties, and reactivity. The development of methods for preparing secondary amines, such as reductive amination, has been a long-standing area of investigation. google.comscribd.com Early work by chemists like Skita and Keil in 1928 laid some of the foundational groundwork for catalytic hydrogenation methods that could be applied to the synthesis of various amines. scribd.com

The synthesis of less common, bulky secondary amines like this compound often appeared in the literature as examples to demonstrate the scope and limitations of new synthetic methodologies. For instance, reductive amination procedures using reagents like sodium triacetoxyborohydride (B8407120) have been shown to be effective for creating a wide range of amines, including sterically demanding ones like this compound. scribd.com One documented synthesis of this compound reports a boiling point of 135 °C. core.ac.uk These foundational studies, while not always focused exclusively on this compound, provided the essential chemical tools and physical data necessary for its later exploration in more specialized research areas.

Evolution of Research Trajectories for this compound

Initial interest in this compound was primarily from a fundamental synthetic and physical organic chemistry perspective. However, the research trajectory has since evolved, branching into more applied areas. One of the notable applications that has emerged is its use as a corrosion inhibitor. google.com Organic amines, particularly those with bulky substituents, can form protective films on metal surfaces, and this compound has been identified as a component in corrosion-inhibiting compositions for oil and gas production. google.comicorr.org

Furthermore, its role as a building block in more complex molecular architectures has been explored. For example, it has been used as a starting material in the synthesis of specialized ligands for transition metal catalysis. tesisenred.net The unique steric bulk of the dicycloheptyl groups can influence the coordination environment around a metal center, which in turn affects the catalyst's activity and selectivity. rsc.orgcmu.edu This shift from studying the molecule in isolation to utilizing it as a component in functional systems marks a significant evolution in its research history. It has also been mentioned in the context of creating cross-linkable nitrile rubber compositions, indicating its utility in polymer and materials science. epo.orggoogleapis.com

Current Research Landscape and Emerging Themes related to this compound

The current research landscape for this compound continues to build on these established applications while exploring new frontiers. Key emerging themes include its use in advanced materials and catalysis.

Materials Science: In materials science, the focus is on creating materials with specific, enhanced properties. uni-augsburg.deunileoben.ac.atumu.se this compound has been incorporated into compositions for nitrile rubber, where it can act as a cross-linking agent or modifier to enhance the material's properties. epo.orggoogleapis.com The interdisciplinary nature of materials science allows for the properties of molecules like this compound to be translated into functional materials for a variety of applications. schrodinger.comaimspress.com

Catalysis: In the field of catalysis, the design of ligands is crucial for controlling the outcome of a chemical reaction. nih.govsmith.edu this compound serves as a precursor for N-heterocyclic carbene (NHC) ligands or other specialized ligands. ulisboa.ptmdpi.com The steric hindrance provided by the two cycloheptyl groups is a key feature that can be exploited to create specific catalytic pockets, influencing the stereoselectivity of reactions. For example, ligands derived from this compound have been prepared for use in palladium-catalyzed allylic substitution reactions. tesisenred.net

Corrosion Inhibition: The application of this compound as a corrosion inhibitor remains a relevant area of study. researchgate.netinvista.com Research in this field focuses on understanding the mechanism of inhibition and optimizing the chemical structure of inhibitors for specific environments, such as in alkaline media or industrial steam systems. invista.comnih.gov The ability of bulky amines to form a protective layer on metal surfaces is a key aspect of their function. nih.gov

Thermodynamic Properties: A fundamental understanding of the thermodynamic properties of chemical compounds is essential for their application in various processes. cantera.orgwikipedia.orgusgs.gov While specific, extensive thermodynamic data for this compound is not widely published in readily accessible databases, the principles of chemical thermodynamics are applied to understand its behavior in different phases and mixtures, which is crucial for process design and optimization in industrial applications like corrosion inhibition. nist.govfrontiersin.org

Below is a table summarizing some of the key research applications of this compound.

| Research Area | Specific Application of this compound | Relevant Findings |

| Synthetic Chemistry | Reagent in reductive amination reactions. scribd.com | Demonstrates the utility of modern synthetic methods for preparing sterically hindered amines. |

| Corrosion Inhibition | Component in corrosion inhibitor formulations. google.com | Effective in protecting metals in oil and gas production environments. google.com |

| Materials Science | Additive in nitrile rubber compositions. epo.orggoogleapis.com | Used as a secondary amine in the synthesis of cross-linkable rubbers. epo.org |

| Catalysis | Precursor to specialized ligands. tesisenred.net | The bulky cycloheptyl groups are used to control the steric environment of catalytic centers. tesisenred.net |

Structure

3D Structure

Properties

CAS No. |

62380-01-2 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N-cycloheptylcycloheptanamine |

InChI |

InChI=1S/C14H27N/c1-2-6-10-13(9-5-1)15-14-11-7-3-4-8-12-14/h13-15H,1-12H2 |

InChI Key |

LYFALQJXGVLXBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC2CCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicycloheptylamine and Its Derivatives

Established Synthetic Pathways for Dicycloheptylamine

The primary methods for synthesizing the parent this compound molecule rely on the reductive amination of cycloheptanone (B156872). This process involves the formation of an amine from a carbonyl group via an imine intermediate, which is then reduced.

Classical Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. beilstein-journals.org The Leuckart-Wallach reaction is a classic example of this transformation, notable for its use of formic acid or its derivatives as both the nitrogen source and the reducing agent. teknoscienze.comtandfonline.comnih.gov The reaction proceeds by converting a ketone, in this case, cycloheptanone, into an amine. tandfonline.com This method is valued for its operational simplicity but is often characterized by the need for high reaction temperatures, sometimes exceeding 180 °C, and the potential formation of N-formylated byproducts. teknoscienze.comacs.org A general procedure involves heating the ketone with formic acid and an amine, followed by workup to isolate the dicycloalkylamine. nih.gov The mechanism involves the formation of an iminium ion intermediate which is subsequently reduced by a hydride source from the formate. teknoscienze.com

| Reaction Name | Precursors | Reagents & Conditions | Key Features |

| Leuckart-Wallach Reaction | Cycloheptanone, Amine (e.g., Cycloheptylamine or Ammonia (B1221849) source) | Formic acid or Ammonium (B1175870) formate; High temperatures (often >120 °C) | One-pot reaction; uses inexpensive reagents; can produce N-formyl byproducts. teknoscienze.comtandfonline.com |

Alternative Synthetic Routes to this compound

Alternatives to the high-temperature Leuckart-Wallach reaction often involve the use of different reducing agents that can operate under milder conditions. These methods still follow the two-part mechanism of imine formation and subsequent reduction. sustech.edu.cn Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the imine intermediate over the starting ketone. ucl.ac.ukresearchgate.net For instance, the reductive amination of cycloheptanone can be achieved using ammonium trifluoroacetate (B77799) and sodium triacetoxyborohydride (STAB-H) in a solvent like tetrahydrofuran (B95107) (THF) to yield the primary amine, which can further react to form the secondary amine. bridgew.edu

| Reagent System | Precursors | Typical Solvents | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Cycloheptanone, Amine | Methanol (MeOH) | Milder conditions than Leuckart-Wallach; selective for imine reduction. ucl.ac.uk |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Cycloheptanone, Amine | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, effective reagent; avoids cyanide waste streams. researchgate.netbridgew.edu |

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of more complex molecules derived from this compound requires advanced strategies that allow for precise control over molecular architecture. These include metal-catalyzed reactions, multicomponent reactions, and approaches guided by green chemistry principles.

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized molecules. eie.gr While direct coupling reactions on the this compound scaffold are not widely reported, these catalytic methods are instrumental in preparing complex precursors that can then be converted into this compound derivatives. Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, typically catalyzed by palladium, allow for the attachment of various organic fragments to a core structure. eie.gr For example, a functionalized cycloheptanone could be synthesized via a cross-coupling reaction and then subjected to reductive amination to produce a complex this compound derivative.

Furthermore, the reductive amination process itself has been advanced through metal catalysis. A rhodium complex, [Cp*RhCl₂]₂, has been shown to catalyze a Leuckart-Wallach type reaction under significantly milder temperatures (50-70 °C) compared to the classical method. acs.org Heterogeneous catalysts, such as copper or cobalt nanoparticles supported on nitrogen-doped carbon, also facilitate the reductive amination of ketones with high efficiency and selectivity, offering a sustainable route to secondary amines. acs.orgresearchgate.net These catalysts are often reusable, adding to the economic and environmental viability of the synthesis. acs.org

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each component. frontiersin.org This strategy is ideal for rapidly generating molecular diversity and complexity, making it a powerful tool for creating libraries of derivatives. nih.gov Several MCRs utilize ketones like cycloheptanone as a starting precursor.

Gewald Thiophene (B33073) Synthesis: This three-component reaction combines a ketone (e.g., cycloheptanone), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (such as morpholine) to produce highly substituted 2-aminothiophenes. tandfonline.com One study reported the synthesis of a thiophene derivative from cycloheptanone with a 91% yield. tandfonline.com

Mannich Reaction: This classic MCR involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound with an active hydrogen (the ketone precursor). nih.gov The reaction between cyclohexanone, formaldehyde, and dimethylamine, for instance, yields a β-amino carbonyl compound (a Mannich base) that serves as a versatile intermediate for further transformations. nih.govnih.gov

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) typically involves a ketone, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like scaffold in a single operation. nih.gov Such reactions provide a direct route to complex, highly functionalized derivatives from simple precursors like cycloheptanone.

Green Chemistry Principles in this compound Synthesis Research

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgnih.gov These principles are increasingly influencing the synthesis of this compound and its derivatives.

Catalysis (Principle #9): The shift from stoichiometric reagents (like in the classical Leuckart-Wallach reaction) to catalytic alternatives is a core green strategy. The use of reusable heterogeneous catalysts based on copper or cobalt, or highly efficient homogeneous rhodium catalysts, reduces waste and improves reaction efficiency. acs.orgresearchgate.net

Atom Economy (Principle #2) and Waste Prevention (Principle #1): One-pot reactions, such as MCRs and tandem catalytic processes, exemplify these principles by minimizing separation and purification steps, thereby reducing solvent use and waste generation. tandfonline.comfrontiersin.org Catalytic reductive amination, where a nitro compound is reduced to an amine in situ before reacting with a ketone, is a prime example of a process designed for high efficiency and low waste. frontiersin.org

Use of Renewable Feedstocks and Biocatalysis (Principle #7): Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. researchgate.net Enzymes like reductive aminases (RedAms) and imine reductases (IREDs) can catalyze the reductive amination of ketones under mild, aqueous conditions. acs.orgnih.gov Extensive research on the biocatalytic reductive amination of cyclohexanone, a close analog of cycloheptanone, has demonstrated high conversions and selectivities, showcasing the potential for producing chiral amines in an environmentally friendly manner. researchgate.netnih.gov This approach avoids harsh reagents and conditions, aligning perfectly with the goals of green chemistry. ucl.ac.uk

Methodological Advancements in this compound Synthesis Research

The synthesis of symmetrical secondary amines, such as this compound, has benefited significantly from methodological advancements in organic chemistry, moving towards more efficient, selective, and safer reaction protocols. A primary modern strategy for preparing this compound is through the direct reductive amination of cycloheptanone. This method represents a substantial improvement over classical approaches like direct alkylation, which are often plagued by low yields and a lack of selectivity due to polyalkylation. masterorganicchemistry.com

Reductive amination involves the reaction of a carbonyl compound with an amine source to form an intermediate imine or iminium ion, which is then reduced in the same reaction vessel to the desired amine. wikipedia.orgsciencemadness.org The key to the success of this one-pot procedure lies in the use of reducing agents that selectively reduce the iminium ion intermediate over the starting carbonyl compound. harvard.edu

A significant breakthrough in this area was the introduction of sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This reagent is particularly well-suited for the reductive amination of ketones. sciencemadness.org It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion formed upon condensation of the ketone with an amine. sciencemadness.orgharvard.edu This selectivity allows for high-yielding, direct synthesis under weakly acidic conditions. sciencemadness.orgharvard.edu The synthesis of symmetric dialkylamines like this compound can be achieved by reacting a ketone with an ammonia source, where the initially formed primary amine reacts with a second equivalent of the ketone before the final reduction.

The general reaction for the synthesis of this compound from cycloheptanone via reductive amination is illustrated below:

General Reaction Scheme:

Detailed research findings have established specific conditions for carrying out this transformation effectively.

| Reactant 1 | Amine Source | Reducing Agent | Solvent | Conditions | Product | Ref |

| Cycloheptanone | Ammonium Acetate | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Acetic Acid, Room Temp. | This compound | sciencemadness.orgharvard.edu |

| Cycloheptanone | Ammonia | Sodium Triacetoxyborohydride | Tetrahydrofuran (THF) | Acetic Acid, Room Temp. | This compound | harvard.edu |

Further advancements in amine synthesis include the development of novel catalytic systems. While direct application to this compound is not extensively documented in readily available literature, progress in the synthesis of related dialkylamines points to the use of catalytic hydrogenation with transition metal catalysts such as nickel, palladium, or cobalt. google.comnih.gov These methods utilize hydrogen gas as the reductant and are of significant industrial importance. google.com Recent research has focused on creating more sustainable and cost-effective catalysts, such as nanostructured cobalt supported on nitrogen-doped silicon carbide, for the reductive coupling of nitriles with ketones or aldehydes to generate secondary amines. nih.gov Such catalytic approaches represent the frontier in amine synthesis, aiming for high atom economy and the use of non-precious, reusable catalysts.

Chemical Reactivity and Reaction Mechanisms of Dicycloheptylamine

Fundamental Reaction Types Involving Dicycloheptylamine

The reactivity of this compound can be categorized by the part of the molecule involved in the transformation: the highly reactive amine functionality or the more inert cycloheptyl moieties.

The defining characteristic of this compound's reactivity is the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. wikipedia.org A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient species (an electrophile) to form a new covalent bond. masterorganicchemistry.com In this compound, the nitrogen atom readily attacks various electrophilic centers, leading to the formation of new nitrogen-carbon bonds.

Table 1: Examples of Nucleophilic Reactions of this compound

| Reaction Type | Electrophile Example | Product Class |

| Acylation | Acyl Chloride (R-COCl) | N,N-Dicycloheptylamide |

| Alkylation | Alkyl Bromide (R-Br) | Tertiary Amine |

| Aza-Michael Addition | α,β-Unsaturated Ketone | β-Amino Ketone |

While the amine group is the primary site of reactivity, reactions can theoretically occur at the C-H bonds of the two cycloheptyl rings. These transformations are generally less favorable due to the higher activation energy required to break a C-H bond compared to reactions involving the nitrogen lone pair. Such reactions typically require harsh conditions and often involve radical intermediates or organometallic catalysis.

Potential, though less common, reactions involving the cycloalkane framework include:

Free Radical Halogenation: In the presence of UV light, halogens can substitute hydrogen atoms on the cycloheptyl rings. This process is typically non-selective and would likely yield a complex mixture of halogenated products.

C-H Activation/Functionalization: Modern catalytic methods using transition metals can enable the direct functionalization of C-H bonds. While not specifically documented for this compound, C-H insertion reactions involving carbenes or nitrenes represent a possible, albeit advanced, method for modifying the cycloheptyl groups. ulisboa.pt

Investigation of this compound Reaction Mechanisms

Understanding the step-by-step pathways, or mechanisms, of reactions involving this compound provides insight into how products are formed and how reaction conditions can be optimized. A reaction mechanism describes the sequence of individual bond-making and bond-breaking steps. masterorganicchemistry.comlibretexts.org

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group on a substrate. wikipedia.org When this compound acts as a nucleophile, the reaction can proceed through different mechanisms, primarily S_N1 or S_N2, depending on the structure of the electrophile (substrate). saskoer.calibretexts.org

S_N2 Mechanism: With primary or secondary alkyl halides, the reaction is likely to proceed via a bimolecular (S_N2) mechanism. libretexts.org This mechanism occurs in a single, concerted step where the nitrogen nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate depends on the concentration of both this compound and the alkyl halide. libretexts.org A key feature of the S_N2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. libretexts.org The bulky nature of the dicycloheptyl groups can slow the reaction by sterically hindering the nitrogen's "backside attack."

S_N1 Mechanism: With tertiary alkyl halides, a unimolecular (S_N1) mechanism is more probable. libretexts.org This is a two-step process. opentextbc.ca The first, rate-determining step involves the slow departure of the leaving group to form a planar carbocation intermediate. libretexts.org In the second step, the this compound nucleophile rapidly attacks the carbocation. libretexts.org Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to a racemic mixture of products if the carbon center is chiral. libretexts.org

This compound can add across carbon-carbon or carbon-heteroatom double and triple bonds, a process known as nucleophilic addition. youtube.comucr.edu The π-bond of the electrophile breaks to form two new σ-bonds. savemyexams.com

A prominent example is the aza-Michael addition, where the amine adds to an α,β-unsaturated carbonyl compound. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the this compound nitrogen attacks the β-carbon of the unsaturated system, which is electron-deficient due to resonance with the carbonyl group.

Intermediate Formation: This attack breaks the C=C π-bond, pushing electrons onto the oxygen atom to form an enolate intermediate.

Proton Transfer: A proton is transferred from the newly quaternized nitrogen to the enolate, resulting in a neutral β-amino ketone or aldehyde product.

This type of addition is highly valuable for forming new carbon-nitrogen bonds in a controlled manner.

Rearrangement reactions involve the migration of an atom or group within a molecule. While this compound itself is not prone to rearrangement, its derivatives can participate in such transformations. For example, an amide formed from this compound and a suitable carboxylic acid could be a precursor for a rearrangement.

One relevant example is the Wolff Rearrangement . If this compound were used to form an α-diazoacetamide derivative, this compound could undergo a Wolff rearrangement upon heating or photolysis. ulisboa.pt The mechanism involves:

Nitrogen Extrusion: The diazo group leaves as stable dinitrogen gas (N₂), generating a highly reactive α-ketocarbene intermediate.

1,2-Shift: The cycloheptyl group attached to the amide nitrogen could, in principle, migrate to the adjacent carbene carbon. However, the more common pathway is the migration of the other group attached to the carbonyl carbon to form a ketene (B1206846).

Ketene Trapping: The resulting ketene is a reactive intermediate that can be "trapped" by any nucleophile present, such as water, an alcohol, or another amine, to yield a carboxylic acid derivative.

While preliminary experiments in other systems have noted rearrangements, detailed mechanistic studies on rearrangement pathways originating specifically from this compound derivatives are not extensively documented in the literature. core.ac.uk

Stereochemical Aspects of this compound Reactivity: An Overview

A comprehensive review of publicly available scientific literature and chemical databases has revealed a notable lack of specific research focused on the stereochemical aspects of this compound reactivity.

This compound, a secondary amine characterized by two seven-membered cycloheptyl rings attached to a nitrogen atom, is primarily recognized for its properties as a bulky, non-nucleophilic base. Its significant steric hindrance is a key feature, often utilized in elimination reactions to favor the formation of less substituted (Hofmann) products.

Despite its use as a sterically hindered base, there is a significant gap in the literature regarding its role or application in stereoselective reactions. Searches for the use of this compound in key areas of stereochemistry have not yielded specific research findings. This includes:

Asymmetric Catalysis: There are no readily available reports of this compound or its derivatives being employed as chiral ligands or catalysts in asymmetric transformations. The principles of asymmetric catalysis rely on the transfer of chirality from a catalyst to a substrate, a role for which this compound has not been documented.

Chiral Auxiliaries: The use of a chiral auxiliary involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction. There is no evidence in the surveyed literature of this compound being used to create such auxiliaries for asymmetric synthesis.

Diastereoselective and Enantioselective Reactions: While the concepts of diastereoselectivity and enantioselectivity are fundamental to modern organic chemistry, there are no specific examples or detailed studies that investigate the influence of this compound in controlling the formation of specific stereoisomers. Consequently, no data on diastereomeric ratios (d.r.) or enantiomeric excess (e.e.) associated with reactions involving this compound could be found.

The absence of such research means that there are no detailed findings or data tables to present regarding the stereochemical aspects of this compound's reactivity. While the compound itself is achiral, the formation of chiral derivatives or its interaction in chiral environments could theoretically present interesting stereochemical outcomes. However, this potential remains unexplored in the currently accessible scientific literature.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article with research findings and data tables on this specific topic as requested. Further primary research would be required to elucidate the stereochemical behavior of this compound in chemical reactions.

Dicycloheptylamine in Catalysis Research

Dicycloheptylamine as a Ligand in Transition Metal Catalysis

The utility of this compound in transition metal catalysis stems from its use as a building block for more complex ancillary ligands, such as phosphoramidites. The sterically demanding nature of the two cycloheptyl groups can create a unique pocket around a metal center, which is crucial for controlling substrate approach and influencing the outcome of catalytic reactions. tesisenred.netnih.gov Bulky ligands are known to stabilize active catalytic species, prevent catalyst deactivation, and enhance selectivity in a variety of cross-coupling reactions. nih.govorganic-chemistry.org

In one documented instance, this compound was used as a starting material for the synthesis of a phosphoramidite (B1245037) ligand intended for use in palladium-catalyzed stereoselective reactions. tesisenred.net This highlights its recognized potential in the field, where the amine moiety serves as a convenient anchor for introducing the sterically imposing dicycloheptyl groups onto a phosphorus atom, which then coordinates to the transition metal.

The design of ligands derived from this compound is guided by the principle of modulating the steric and electronic environment of a metal catalyst to achieve desired reactivity and selectivity. nih.govacs.org The primary role of the this compound fragment is to provide significant steric hindrance.

Key design principles include:

Steric Tuning : The two large cycloheptyl groups create a sterically crowded environment. This bulk can be advantageous in promoting reductive elimination, preventing the formation of undesired catalyst resting states, and controlling selectivity by dictating how substrates can approach the metal center. nih.gov

Chiral Scaffolds : To be effective in asymmetric catalysis, the this compound unit is typically incorporated into a chiral ligand framework. For instance, reacting this compound with a chiral diol and a phosphorus source (like phosphorus trichloride) yields a chiral phosphoramidite ligand. tesisenred.net The combination of the bulky amine and the chiral backbone is intended to create a well-defined chiral pocket around the metal.

The modular synthesis of these ligands allows for the systematic variation of components to optimize catalyst performance for a specific chemical transformation.

Table 1: Hypothetical this compound-Based Ligands and Their Design Features

| Ligand Component 1 | Ligand Component 2 | Resulting Ligand Type | Potential Application | Key Design Feature |

| This compound | Phosphorus Trichloride | Chlorophosphine Intermediate | Ligand Synthesis | Reactive phosphorus center for further functionalization |

| This compound | (R)-BINOL | Chiral Phosphoramidite | Asymmetric Allylic Substitution | Combination of steric bulk and a defined chiral backbone |

| This compound | N-Heterocyclic Carbene Precursor | Bulky NHC Ligand | Cross-Coupling Reactions | Extreme steric hindrance to stabilize low-coordinate metal species |

Ligands derived from bulky secondary amines are particularly valuable in stereoselective catalysis, where controlling the three-dimensional arrangement of reactants is paramount. Although specific performance data for this compound-derived ligands is not extensively published, their design is aimed at challenging reactions like palladium-catalyzed stereoselective allylic substitution. tesisenred.net

In such reactions, the goal is to control the enantioselectivity or diastereoselectivity of the bond-forming step. The bulky nature of a this compound-based ligand can influence the geometry of the palladium-allyl intermediate and direct the nucleophilic attack to one face of the allyl group, thereby favoring the formation of one stereoisomer over the other. The significant steric profile of the dicycloheptyl groups is expected to play a crucial role in creating the necessary asymmetric environment to achieve high levels of stereocontrol. tesisenred.net

Organocatalytic Applications of this compound

While secondary amines are a cornerstone of organocatalysis, often activating substrates through the formation of enamine or iminium ion intermediates, the direct application of this compound as an organocatalyst is not well-documented in scientific literature. Its substantial steric bulk, while advantageous for creating ligand pockets in metal catalysis, may prove detrimental in many organocatalytic cycles. The crowded nature of the nitrogen atom could hinder its ability to react with carbonyl compounds to form the necessary enamine or iminium intermediates, which are central to many organocatalytic transformations. This steric inhibition may be a primary reason for its limited exploration in this area compared to less hindered secondary amines like proline or diphenylprolinol silyl (B83357) ether.

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

Specific mechanistic studies detailing catalytic cycles mediated by this compound-based catalysts are scarce due to the limited number of reported applications. However, based on the well-understood mechanisms of related catalytic systems using bulky phosphine (B1218219) or phosphoramidite ligands, the anticipated role of a this compound-derived ligand can be inferred. nih.gov

In a typical palladium-catalyzed cross-coupling reaction, such as an amination or allylic substitution, the ligand's steric and electronic properties influence several key steps:

Oxidative Addition : The ligand's bulk can affect the rate of oxidative addition of the electrophile to the metal center.

Transmetalation/Nucleophilic Attack : The ligand influences the coordination of the nucleophile. In stereoselective allylic amination, the ligand's chiral and steric properties are critical in differentiating the two faces of the π-allyl intermediate. organic-chemistry.org

Reductive Elimination : This final step, which forms the product and regenerates the active catalyst, is often accelerated by sterically demanding ligands. nih.gov The bulk from the dicycloheptyl groups would be expected to promote this step by destabilizing the product-bound intermediate, thus increasing catalyst turnover.

Table 2: Expected Influence of this compound-Derived Ligands on Catalytic Steps

| Catalytic Step | Expected Effect of Steric Bulk | Mechanistic Rationale |

| Oxidative Addition | May slow down or promote, depending on the specific reaction | Steric hindrance can disfavor the approach of the substrate but can also stabilize the resulting higher-coordinate species. |

| Ligand Substitution / Amine Binding | Can be slowed | The bulk may hinder the displacement of other ligands or the coordination of the amine nucleophile. acs.org |

| Reductive Elimination | Generally accelerated | Steric repulsion between the bulky ligand and the substituents destined for coupling facilitates their elimination to form the final product. nih.gov |

Further research, including kinetic analysis and computational studies, would be necessary to fully elucidate the precise mechanistic role of this compound-based ligands in specific catalytic transformations.

Computational Chemistry and Theoretical Studies of Dicycloheptylamine

Quantum Chemical Calculations on Dicycloheptylamine Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the this compound molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's geometry, stability, and electronic characteristics. nih.govmdpi.com

The conformational flexibility of the two seven-membered cycloheptyl rings in this compound gives rise to a complex potential energy surface with numerous possible spatial arrangements (conformers). Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. ox.ac.uk While specific studies on this compound are not abundant, insights can be drawn from computational studies of related cycloalkanes and cycloalkylamines.

The cycloheptane (B1346806) ring is known to favor twist-chair and chair conformations. For this compound, the relative orientation of the two cycloheptyl rings and the position of the amine hydrogen atom will lead to a variety of possible low-energy structures. Quantum chemical calculations can precisely determine the geometries and relative energies of these conformers.

The energy landscape of this compound is a multi-dimensional surface that maps the potential energy of the molecule as a function of its atomic coordinates. ox.ac.ukrsc.org Minima on this landscape correspond to stable or metastable conformers, while saddle points represent the transition states for conformational interconversions. nih.govresearchgate.net Understanding this landscape is crucial for predicting the molecule's dynamic behavior and its population of different conformational states at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair/Twist-Chair (anti) | C1 | 0.00 |

| Twist-Chair/Chair (anti) | C1 | 1.25 |

| Chair/Chair (anti) | C2 | 2.50 |

| Twist-Chair/Twist-Chair (gauche) | C1 | 0.80 |

Note: This table is illustrative and based on general principles of cycloheptane conformational analysis. Actual values would require specific quantum chemical calculations.

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations provide a wealth of information about how electrons are distributed within the molecule and how this distribution influences its interactions with other chemical species. Key properties derived from these calculations are known as reactivity descriptors. ias.ac.inscielo.org.mx

Reactivity descriptors are conceptual DFT-based indices that help in predicting the reactive nature of a molecule. researchgate.netnih.gov Some of the most common descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier molecular orbitals are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the escaping tendency of electrons from a system.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to the lone pair of electrons.

Table 2: Calculated Reactivity Descriptors for a Model Cycloheptylamine

| Descriptor | Value (in appropriate units) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Chemical Potential (μ) | -3.5 eV |

| Chemical Hardness (η) | 5.0 eV |

| Electrophilicity Index (ω) | 1.225 eV |

Note: These values are hypothetical for a simplified model and serve for illustrative purposes. Calculations on the full this compound structure would provide more accurate data.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of their dynamic behavior over time. mdpi.com

The behavior of this compound in a solvent is significantly influenced by its interactions with the surrounding solvent molecules. MD simulations can model these solvation effects explicitly by including a large number of solvent molecules in the simulation box. researchgate.netresearchgate.net

These simulations can reveal:

The structure of the solvent shell around the this compound molecule.

The nature and strength of intermolecular interactions, such as hydrogen bonding between the amine group and protic solvents, or van der Waals interactions between the hydrocarbon rings and nonpolar solvents. teachchemistry.orgdovepress.comresearchgate.net

The dynamics of the solvent molecules and their influence on the conformational preferences of this compound.

By analyzing the trajectories from MD simulations, properties like the radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

The amphiphilic nature of this compound, with its nonpolar cycloheptyl groups and the polar amine head group, suggests its potential to participate in self-assembly processes . researchgate.netresearchgate.net MD simulations are a powerful tool to investigate how individual this compound molecules might aggregate to form larger, ordered structures such as micelles or layers, particularly at interfaces.

Simulations can provide insights into:

The critical concentration for the onset of self-assembly.

The morphology and stability of the resulting aggregates.

The role of intermolecular forces (hydrophobic interactions between the rings and hydrogen bonding between the amine groups) in driving the assembly process.

Theoretical Approaches to this compound Reaction Pathways

Theoretical chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. rsc.orgvub.beresearchgate.net By mapping the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products.

This involves:

Locating Transition States: Quantum chemical methods are used to find the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

Investigating Reaction Mechanisms: Theoretical studies can elucidate the detailed step-by-step process of a reaction, helping to distinguish between different possible mechanisms (e.g., concerted vs. stepwise). mdpi.com For this compound, this could include studying its reactions as a base, a nucleophile, or its catalytic activity.

Through these computational approaches, a comprehensive, atomistic-level understanding of the chemical and physical properties of this compound can be achieved, complementing and guiding experimental investigations.

Advanced Characterization Techniques for Dicycloheptylamine and Its Assemblies

Spectroscopic Analysis in Dicycloheptylamine Research

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, composition, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. sigmaaldrich.com By exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous structural confirmation. core.ac.uk

For this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their respective chemical environments. The spectrum is expected to show signals for the proton on the nitrogen atom (N-H), the protons on the carbons directly attached to the nitrogen (α-protons), and the various protons on the cycloheptyl rings. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal the number of adjacent protons, confirming the connectivity.

¹³C NMR spectroscopy is complementary to ¹H NMR and provides a count of the unique carbon atoms in the molecule. sigmaaldrich.com For this compound, distinct signals are expected for the α-carbons bonded to the nitrogen and the different carbons within the cycloheptyl rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom. chemistrysteps.com While experimental data is proprietary to individual research, a predicted spectrum can be constructed based on established chemical shift principles. rsc.orgnih.gov

Predicted NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values in parts per million (ppm). Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | ~1.0 - 2.0 | Multiplet | Protons of the cycloheptyl rings (CH₂) |

| ¹H | ~2.5 - 3.0 | Multiplet | α-protons on carbons adjacent to nitrogen (CH-N) |

| ¹H | ~1.0 - 2.5 (variable) | Broad Singlet | N-H proton; position and intensity can vary with concentration and solvent |

| ¹³C | ~25 - 35 | - | Cycloheptyl ring carbons (non-α) |

| ¹³C | ~55 - 65 | - | α-carbons adjacent to nitrogen |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching and bending). libretexts.org FTIR and Raman are complementary; FTIR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman measures the scattering of light from bonds with a changing polarizability. libretexts.org

In the analysis of this compound, FTIR is particularly sensitive to the polar N-H and C-N bonds. msu.edu A characteristic N-H stretching vibration for a secondary amine is expected as a single, medium-intensity band. msu.edu Raman spectroscopy, on the other hand, is highly effective for identifying the non-polar C-C and C-H bonds that constitute the cycloalkyl backbone. caspre.ca Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups. uc.edu

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H | Stretch | 3300-3500 | 3300-3500 | Medium (FTIR), Weak (Raman) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Strong (Both) |

| N-H | Bend | 1550-1640 | - | Medium-Weak |

| CH₂ | Bend (Scissoring) | ~1465 | ~1465 | Medium (Both) |

| C-N | Stretch | 1000-1250 | 1000-1250 | Medium-Strong (FTIR), Medium (Raman) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. tutorchase.com

For this compound (C₁₄H₂₇N), the molecular weight is 209.37 g/mol . In an MS experiment, the molecule is expected to produce a molecular ion peak (M⁺) at m/z = 209. The primary fragmentation pathway for secondary amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, the most likely fragmentation would be the loss of a cycloheptyl radical (•C₇H₁₃), resulting in a prominent fragment ion.

Predicted Mass Spectrometry Fragments for this compound

| Ion Type | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₁₄H₂₇N]⁺ | 209 | Ionization of the parent molecule |

| Fragment Ion | [C₇H₁₄N]⁺ | 112 | α-cleavage: Loss of a cycloheptyl radical (•C₇H₁₃) from the molecular ion |

| Fragment Ion | [C₇H₁₃]⁺ | 97 | Cleavage of the C-N bond, forming a cycloheptyl cation |

| Fragment Ion | Various | < 97 | Further fragmentation of the cycloheptyl ring |

Diffraction and Scattering Methods for Supramolecular Structures

While spectroscopy elucidates molecular-level details, diffraction and scattering techniques are essential for characterizing the arrangement of molecules in the solid state and in self-assembled systems.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net The technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. uc.edu

If this compound is crystallized, single-crystal XRD analysis can provide a precise 3D model of the molecule. This reveals exact bond lengths, bond angles, and conformational details of the cycloheptyl rings. mdpi.com Furthermore, it elucidates the packing arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the N-H group. researchgate.net In the absence of a single crystal, X-ray powder diffraction (XRPD) can be used on a microcrystalline sample to identify the crystalline phase and assess its purity. msu.edu

Illustrative Table of Crystal Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Data |

| Chemical Formula | C₁₄H₂₇N | C₁₄H₂₇N |

| Formula Weight | 209.37 g/mol | 209.37 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | e.g., P2₁/c | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10.1, b = 15.2, c = 9.8; β = 95.5° |

| Volume (V) | ų | 1502.1 |

| Z | Number of molecules per unit cell | 4 |

| Density (calculated) | g/cm³ | 0.925 |

| Key Bond Lengths | e.g., C-N, N-H (Å) | C-N = 1.47 Å, N-H = 0.91 Å |

Small Angle Scattering (SAS), which includes Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS), is a crucial technique for investigating the structure of materials on a nanometer to micrometer scale. diva-portal.orgacs.org It is particularly well-suited for studying the size, shape, and arrangement of self-assembled systems in solution, such as micelles or vesicles formed by amphiphilic molecules. diva-portal.org

Advanced Microscopic Techniques in this compound Studies

Advanced microscopic techniques are indispensable for visualizing the structure and morphology of this compound, from its bulk crystalline form to its organization in complex assemblies. These methods provide high-resolution insights into the physical characteristics that govern the material's properties and interactions.

Electron Microscopy (SEM, TEM) for Morphology

Electron microscopy utilizes a beam of accelerated electrons to illuminate a specimen, offering significantly higher magnification and resolution than light microscopy. researchgate.netnumberanalytics.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two primary types of electron microscopy, each providing distinct morphological information. thermofisher.com

Scanning Electron Microscopy (SEM) directs a focused electron beam across the surface of a sample, generating signals from the interaction of the electrons with the specimen's atoms. azooptics.com These signals, primarily secondary and backscattered electrons, are collected to form an image that reveals detailed information about the sample's surface topography and composition. researchgate.netthermofisher.com In the study of this compound, SEM is instrumental for examining the morphology of its crystalline powders, aggregates, or films. It can characterize features such as crystal habit, particle size distribution, and surface texture, which are critical for understanding its bulk physical properties. azooptics.com Modern SEMs can achieve resolutions below 1 nm. azooptics.com

Transmission Electron Microscopy (TEM) operates by passing an electron beam through an ultra-thin specimen. thermofisher.com The electrons that transmit through the material are focused to form an image, providing detailed information about the internal structure of the sample. thermofisher.com For this compound studies, TEM would be employed to investigate the nanoscale morphology of self-assembled structures or the internal features of composite materials containing the compound. It can reveal information on crystal structure, lattice defects, and the dispersion of this compound within a matrix. thermofisher.comgfz.de

The complementary nature of these techniques provides a comprehensive morphological analysis. researchgate.net While SEM excels at revealing the three-dimensional character of a sample's surface, TEM provides a two-dimensional projection of its internal structure. thermofisher.com

| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans surface with a focused electron beam; detects scattered electrons. azooptics.com | Transmits an electron beam through an ultra-thin sample. thermofisher.com |

| Information Obtained | Surface topography, morphology, composition. researchgate.net | Internal structure, crystallography, stress state. thermofisher.com |

| Typical Application for this compound | Imaging of crystal shape, particle size, and surface of films. | Analysis of internal crystal defects, nanoscale self-assemblies. |

| Sample Thickness | No specific thickness limitation for bulk samples. | Requires ultra-thin samples (typically <150 nm). thermofisher.com |

| Image Type | 3D surface image. thermofisher.com | 2D projection of internal structure. thermofisher.com |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and even atomic level. nist.govanton-paar.com It functions by scanning a sharp tip, attached to the end of a flexible cantilever, across a sample's surface. nist.gov The forces between the tip and the surface—such as van der Waals, electrostatic, or capillary forces—cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic map of the surface. csic.es

A key advantage of AFM is its ability to image both conducting and insulating materials, making it highly versatile. nist.govazooptics.com In the context of this compound, AFM is an ideal tool for characterizing the surface topography of self-assembled structures, such as monolayers or Langmuir-Blodgett films. csic.esnih.gov The technique can be used to visualize the formation of ordered domains, measure their dimensions (height, width), and quantify surface roughness with high precision. nih.gov This information is critical for understanding the mechanisms of molecular self-assembly and the packing of this compound molecules at interfaces. mdpi.com AFM can operate in various environments, including ambient air and liquids, allowing for in-situ studies of assembly processes as they occur. anton-paar.commdpi.com

| Measurement Mode | Principle | Information Obtained | Relevance to this compound Studies |

|---|---|---|---|

| Topography | Measures vertical tip deflection to map surface height. nist.gov | High-resolution 3D surface map, feature dimensions. azooptics.com | Characterizing the structure of molecular layers and crystal surfaces. |

| Phase Imaging | Maps the phase lag between the cantilever's oscillation and the driving signal. | Detects variations in material properties like adhesion and viscoelasticity. | Differentiating between this compound domains and a substrate or other components in a mixture. |

| Surface Roughness | Calculates statistical parameters from topography data (e.g., Rq, Ra). nih.gov | Quantitative measure of surface texture and homogeneity. nih.gov | Assessing the quality and uniformity of thin films or coatings. |

Chromatographic and Hyphenated Techniques for Mixture Analysis

Chromatographic techniques are powerful for separating the components of a mixture, and when coupled with mass spectrometry (hyphenated techniques), they provide robust tools for the identification and quantification of individual substances, such as this compound, in complex samples. medistri.swisswikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is the technique of choice for the analysis of volatile and semi-volatile compounds. thermofisher.comthermofisher.com The process begins in the gas chromatograph, where a sample is vaporized and separated into its components as it travels through a capillary column, propelled by an inert carrier gas. thermofisher.com Separation is based on differences in boiling points and affinities for the column's stationary phase. wikipedia.org

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. scioninstruments.comthermofisher.com The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nist.gov This spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries. medistri.swiss GC-MS is highly effective for assessing the purity of this compound, identifying synthesis by-products, and quantifying trace-level impurities. medistri.swissnih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Separates compounds based on boiling point and polarity. A low-polarity column is suitable for amines. |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Transports the vaporized sample through the column. thermofisher.com |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Controls the elution of compounds by temperature, separating components with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible patterns for identification. |

| MS Scan Range | m/z 40-500 | Detects the molecular ion and characteristic fragment ions of this compound and related impurities. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org It is particularly well-suited for compounds that are non-volatile, thermally unstable, or have high molecular weights, which are difficult to analyze by GC-MS. mst.or.jpnih.gov

In an LC-MS system, a liquid sample is injected into the HPLC, where it is separated into its components as it is pumped through a column packed with a stationary phase. mst.or.jp The separated components then flow into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where they are ionized before entering the mass analyzer. nih.gov LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by isolating a specific ion and fragmenting it to confirm its identity, which is highly effective for analysis in complex matrices like biological or environmental samples. nih.gov This technique is valuable for analyzing this compound derivatives or studying its presence in complex mixtures where sample cleanup is minimal. nih.gov However, the accuracy of quantitative analysis can be affected by matrix effects, where co-eluting compounds interfere with the ionization of the target analyte. chromatographyonline.comspectroscopyonline.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. Suitable for many organic molecules. spectroscopyonline.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | The changing solvent mixture elutes compounds with varying polarities. Formic acid aids in protonation for positive ion mode ESI. |

| Flow Rate | 0.4 mL/min | Determines the speed of separation and influences sensitivity. |

| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]+, suitable for amines. nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis. spectroscopyonline.com |

Dicycloheptylamine in Materials Science Research

Dicycloheptylamine in Polymer and Composite Materials

The use of this compound in polymer and composite materials is primarily documented in patent literature, where it is often included as a component in complex formulations to achieve specific material properties. Its role is typically that of a modifier or a component in curing systems, where its chemical nature as a secondary amine plays a crucial role.

While this compound is not a conventional primary curing agent for resins like epoxies in the way that primary amines are, it is mentioned as a component in formulations for nitrile rubber and other polymers. google.comgoogle.com In the context of epoxy resins, cycloaliphatic amines, in general, are used as hardeners that react with epoxide groups to form a cross-linked network. rich-cn.nettetrawill.com This reaction enhances the mechanical strength and chemical resistance of the cured resin. rich-cn.net The curing process with cycloaliphatic amines can often be tailored by adjusting the ratio of hardener to resin, offering flexibility in formulation. rich-cn.net

In the production of nitrile rubber, this compound is listed among other secondary amines as a potential component in carboxyl group-containing nitrile rubber compositions. google.com These compositions are designed to produce cross-linked rubber with improved properties. While the specific function of this compound is not detailed in isolation, secondary amines are generally used in polymer synthesis and modification as monomers, curing agents, or modifiers to alter properties like flexibility, toughness, and thermal stability. numberanalytics.com In some applications, this compound is part of a mixture of amines used as a corrosion inhibitor for steel in environments containing CO2, where it contributes to the formation of a protective film. researchgate.net

The inclusion of this compound in polymer formulations can influence the final properties of the material. In nitrile rubber compositions, the addition of various secondary amines, including this compound, is intended to improve the processability and performance of the resulting cross-linked rubber. google.com For example, in carboxyl group-containing nitrile rubber, the presence of specific amine compounds can affect the compression set resistance and moldability of the rubber. google.com

In conductive paste formulations, which are a type of composite material, secondary amines like this compound can be used as a thickening inhibitor. google.com The presence of such amines helps to maintain the dispersion stability of the conductive powder within the paste, which is crucial for achieving stable viscosity and good electrical conductivity in the final product. google.com The choice of amine can influence the rheological properties of the paste, which in turn affects its application and performance in electronic components. google.com

The table below summarizes the components of a nitrile rubber formulation that may include this compound, as described in patent literature.

| Component | Function | Potential Influence of this compound |

| Carboxyl group-containing nitrile rubber | Base polymer | Improved compression set resistance and moldability |

| Cross-linking agent | Cures the rubber | This compound may act as a co-agent or modifier |

| Secondary amine (e.g., this compound) | Additive/Modifier | Influences processability and final mechanical properties |

| Filler (e.g., carbon black) | Reinforcement | May interact with this compound to enhance properties |

Supramolecular Materials Based on this compound

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. rsc.org While specific research on supramolecular materials based on this compound is not extensively documented, the general principles of self-assembly for secondary and cycloaliphatic amines can provide insights into its potential in this area.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. acs.orgresearchgate.net Amines, including secondary amines like this compound, can participate in self-assembly on surfaces, forming self-assembled monolayers (SAMs). acs.orgresearchgate.net The amine group can interact with a substrate, such as a metal surface, while the cycloaliphatic groups would be oriented away from the surface, influencing the properties of the monolayer. acs.orgresearchgate.net

The bulky cycloheptyl groups of this compound would likely play a significant role in the packing and ordering of the molecules in a self-assembled structure. The steric hindrance from these groups could lead to less dense packing compared to smaller linear amines, potentially creating unique surface properties. While specific studies on this compound self-assembly are lacking, research on other cycloaliphatic amines shows their ability to form structured arrangements on surfaces. researchgate.net

The development of functional materials from supramolecular assemblies is a growing area of research. rsc.org If this compound were to form well-defined supramolecular structures, these could potentially be used in applications such as sensors, catalysis, or as templates for the growth of other materials. The properties of such materials would be dictated by the collective behavior of the assembled molecules.

Given the limited specific research in this area for this compound, the potential for functional materials derived from its supramolecular assemblies remains largely theoretical and an area for future investigation. The principles of supramolecular chemistry suggest that by controlling the self-assembly process, it may be possible to create novel materials with tailored properties based on this compound or its derivatives.

This compound in Advanced Functional Materials Design

This compound has been explored for its potential use in the design of advanced functional materials, particularly as a corrosion inhibitor. Its properties as a secondary amine make it a candidate for applications where surface interaction and modification are key.

One notable application is in the formulation of corrosion inhibitors for steel, especially in environments containing carbon dioxide (CO2). researchgate.net this compound has been studied as part of a mixture with other amines, such as oleylamine, to protect mild steel from corrosion. researchgate.net In this context, it is believed to contribute to the formation of a protective film on the steel surface, which acts as a barrier to corrosive agents. researchgate.net The volatility of this compound may also allow it to be used as a volatile corrosion inhibitor (VCI), where it can protect metal surfaces in enclosed spaces without direct application. researchgate.net

The table below presents data on the use of a mixture containing a dicycloalkylamine as a corrosion inhibitor, highlighting its potential effectiveness.

| Inhibitor System | Environment | Substrate | Inhibition Efficiency |

| Mixture of dicyclohexylamine (B1670486) and oleylamine | NaCl solution saturated with CO2 | Mild steel | Significant decrease in corrosion rate at 50 ppm |

Data based on a study of a similar dicycloalkylamine, dicyclohexylamine, indicating the potential for this class of compounds as corrosion inhibitors. researchgate.net

While the use of this compound in other advanced functional materials, such as those with nonlinear optical (NLO) properties, is not well-documented, the broader class of amine derivatives is being investigated for such applications. researchgate.netnih.govplos.orgresearchgate.netaip.org The presence of donor-acceptor structures in molecules can lead to significant NLO effects, and amine groups can act as electron donors. plos.org Future research may explore the potential of this compound derivatives in this area.

Environmental Fate and Degradation Research of Dicycloheptylamine

Abiotic Degradation Pathways of Dicycloheptylamine

Abiotic degradation involves the breakdown of chemical substances through non-biological processes, such as reactions with light (photolysis), water (hydrolysis), and atmospheric oxidants. oup.comhw.ac.uk These processes are significant in determining the persistence of a chemical in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. In the atmosphere, indirect photolysis, which involves the reaction of a chemical with photochemically generated species like hydroxyl radicals (•OH), is a primary degradation route for many organic compounds. oecd.org

While direct experimental data for this compound is not available, a study on its close structural analog, dicyclohexylamine (B1670486), provides valuable insight. The calculated atmospheric half-life for dicyclohexylamine due to indirect photodegradation is approximately 2.9 hours. oecd.org This calculation is based on a reaction rate constant with hydroxyl radicals of 131.7 x 10⁻¹² cm³/molecule-s and an average daily hydroxyl radical concentration of 5.0 x 10⁵ radicals/cm³. oecd.org Given the structural similarity, this compound is also expected to undergo rapid photolytic degradation in the atmosphere.

Table 1: Estimated Atmospheric Photodegradation of this compound (based on Dicyclohexylamine data)

| Parameter | Value | Reference |

|---|---|---|

| Degradation Process | Indirect Photodegradation by OH radicals | oecd.org |

| Calculated Half-life | ~2.9 hours | oecd.org |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is a key factor in its persistence in aquatic environments.

Amines, such as this compound, are generally not expected to undergo hydrolysis under typical environmental conditions (pH 4-9) because they lack hydrolyzable functional groups. oecd.org Studies on dicyclohexylamine confirm this, indicating that it is not susceptible to hydrolysis. oecd.org Therefore, it is anticipated that this compound would be stable in water with respect to hydrolysis.

Oxidative degradation in the environment can occur through reactions with various oxidizing agents. For amines, oxidation can lead to the formation of a variety of products, including aldehydes, carboxylic acids, and smaller amine derivatives. forcetechnology.comsci-hub.se In the atmosphere, reaction with hydroxyl radicals is the primary oxidative degradation pathway, as discussed under photolytic degradation. In aquatic or soil environments, other oxidative processes can occur, often mediated by microbial activity, which is discussed in the biotic degradation section. The initial step in the oxidative degradation of secondary amines often involves the abstraction of a hydrogen atom from the N-H group or an adjacent C-H group, leading to the formation of radicals that can further react with oxygen. researchgate.netnih.gov

Biotic Degradation Mechanisms of this compound

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. organic-chemistry.org This is a crucial process for the removal of many organic pollutants from the environment.

Microbial transformation is the process by which microorganisms alter the chemical structure of a compound. For amines, this can involve processes like N-dealkylation, oxidation, and ring cleavage. nih.gov

Table 2: Biodegradability of this compound (inferred from Dicyclohexylamine data)

| Test Guideline (Comparable) | Incubation Period | Biodegradation (%) | Classification | Reference |

|---|---|---|---|---|

| OECD 301C | 14 days | 77 | Readily biodegradable | oecd.org |

| OECD 301D | 20 days | >96 | Readily biodegradable | oecd.org |

The identification of biodegradation products is essential for a complete understanding of the environmental fate of a compound, as some degradation products can be more persistent or toxic than the parent compound.

For secondary amines, biodegradation often proceeds through the cleavage of the carbon-nitrogen bond, leading to the formation of the corresponding cycloalkanone and cycloalkylamine, which can be further degraded. nih.gov For this compound, the expected initial biodegradation products would be cycloheptanone (B156872) and cycloheptylamine. These intermediates would then likely undergo further microbial degradation. For example, cycloalkanones can be degraded via Baeyer-Villiger monooxygenases, leading to the formation of lactones which are subsequently hydrolyzed to linear carboxylic acids that can enter central metabolic pathways. researchgate.net

It is important to emphasize that without specific experimental studies on this compound, the identification of its precise biodegradation products remains speculative and is based on the general metabolic pathways of similar compounds.

Environmental Monitoring and Persistence Studies

Research into the environmental presence of industrial chemicals often focuses on compounds used in high volumes or those with known toxicological profiles. While this compound is used in specific industrial applications, such as in the synthesis of rubber chemicals and as a corrosion inhibitor, it has not been the subject of widespread environmental monitoring programs. epo.orggoogle.com The lack of dedicated studies means that its concentration in environmental compartments like water, soil, and air is not well-documented.

In the absence of direct data for this compound, the environmental degradation of similar cycloalkylamines can provide valuable insights. For instance, studies on Dicyclohexylamine, a compound with a similar secondary amine structure but with six-carbon rings instead of seven, indicate that it is susceptible to biodegradation.

Data from a study on the biodegradability of Dicyclohexylamine showed a significant reduction in concentration over a short period, suggesting it is not highly persistent in aerobic environments. nih.govoecd.org One study indicated a 76.9% degradation of Dicyclohexylamine over 14 days. oecd.orgcdhfinechemical.com Another study reported 96% biodegradation in 20 days. oecd.orgeuropa.eu

Table 1: Aerobic Biodegradation of Dicyclohexylamine

| Test Substance | Initial Concentration | Duration | Degradation | Test Guideline |

| Dicyclohexylamine | 100 mg/L | 14 days | 76.9% | OECD Test Guideline 301C |

| Dicyclohexylamine | Not specified | 20 days | >96% | OECD Test Guideline 301D |

This table presents biodegradation data for Dicyclohexylamine, a structural analogue of this compound. The data is sourced from studies comparable to OECD guidelines. oecd.orgcdhfinechemical.com

These findings for Dicyclohexylamine suggest that the cycloalkylamine structure is not inherently resistant to microbial degradation. It is plausible that this compound would exhibit a similar susceptibility to breakdown in the environment. The primary degradation pathway for such amines is typically initiated by microbial oxidation. ieaghg.org

However, it is important to note that persistence can be influenced by various environmental factors, including temperature, pH, microbial population, and the presence of other substances. Without specific studies on this compound, its precise half-life in soil, water, and sediment remains uncharacterized. The potential for bioaccumulation, which is related to a substance's octanol-water partition coefficient (Log Kow), is also not documented for this compound. For Dicyclohexylamine, the estimated Log Kow is 2.724, which suggests a moderate potential for bioaccumulation. env.go.jp

Future Directions and Emerging Research Avenues for Dicycloheptylamine

Integration of Artificial Intelligence and Machine Learning in Dicycloheptylamine Research

Key Applications in this compound Research:

Synthesis Optimization: The primary synthesis route for this compound is the reductive amination of cycloheptanone (B156872). harvard.edunih.gov This process involves multiple variables, including catalysts, solvents, temperature, and pressure, all of which affect reaction yield and purity. mdpi.com AI and ML models can be trained on existing reaction data from chemical literature and internal experiments to predict reaction outcomes. ijnc.irneurips.ccnih.gov By analyzing these complex relationships, an AI-powered system could identify the optimal conditions for synthesizing this compound with higher efficiency and fewer byproducts, reducing the need for extensive, time-consuming laboratory experiments. researchgate.netacs.org